2-[2-(Bromomethyl)butyl]thiophene
Description
2-[2-(Bromomethyl)butyl]thiophene is a brominated thiophene derivative characterized by a thiophene ring substituted with a butyl chain bearing a bromomethyl group. Bromomethyl groups are critical in synthetic chemistry due to their reactivity in nucleophilic substitutions, enabling cross-coupling reactions or further functionalization for pharmaceutical or material science applications .
Properties
Molecular Formula |
C9H13BrS |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
2-[2-(bromomethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13BrS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
MNJHUZCTCVZOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CS1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromothiophene as a Key Intermediate
A critical precursor in the synthesis of 2-[2-(Bromomethyl)butyl]thiophene is 2-bromothiophene , which can be prepared by selective bromination of thiophene.
Method Summary (Patent CN103819449A):
- Reactants: Thiophene, hydrobromic acid, hydrogen peroxide, and ethylene dichloride solvent.
- Procedure: Thiophene, ethylene dichloride, and hydrobromic acid are mixed in a reactor at 30-40 °C. Hydrogen peroxide (30% solution) is added dropwise over 30 minutes while maintaining temperature. The reaction continues for an additional 30 minutes.
- Outcome: 2-bromothiophene is formed with >95% relative content by gas chromatography.
- Yield: 89% based on thiophene.
- Purification: Separation of oil layer and distillation to obtain pure 2-bromothiophene (99.2% purity).
| Parameter | Details |
|---|---|
| Thiophene | 84 g |
| Ethylene dichloride | 100 g |
| Hydrobromic acid | 166 g |
| Hydrogen peroxide (30%) | 110 g (dropwise addition) |
| Temperature | 30-40 °C |
| Reaction time | 1 hour (30 min addition + 30 min hold) |
| Yield | 89% |
| Purity | 99.2% |
This method is energy-efficient, operates near room temperature, and is suitable for scale-up due to mild conditions and high selectivity.
Side Chain Construction: Introduction of Bromomethylbutyl Group
The butyl side chain with a bromomethyl substituent can be introduced through multi-step synthesis involving:
- Alkylation of 2-bromothiophene or 2-thiophenemethyl derivatives.
- Bromomethylation of the butyl side chain.
A related synthetic approach for similar bromomethylated alkyl chains is described in the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid, which involves:
- Reaction of a precursor compound with halobutane under sodium alkoxide catalysis.
- Reduction steps to form hydroxymethyl intermediates.
- Bromination using hydrobromic acid aqueous solution (30-40%) at controlled temperature (≤60 °C).
- Purification by recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Compound 4 + halobutane + sodium alkoxide (methoxide/ethoxide) in alcohol solvent (methanol/ethanol) | Formation of alkylated intermediate |
| Reduction | Reducing agent (unspecified) | Hydroxymethyl intermediate |
| Bromination | Hydrobromic acid aqueous solution (30-40%), ≤60 °C, 3 h | Bromomethylated product |
| Purification | Cooling, filtration, extraction, drying | High purity product (92% yield) |
This synthetic route is adaptable to the preparation of bromomethylated butyl chains attached to thiophene rings by modifying the alkylation and bromination steps accordingly.
Direct Bromomethylation of Alkylthiophenes
Another approach involves direct bromomethylation of alkyl-substituted thiophenes using radical bromination:
- Using benzoyl peroxide as a radical initiator.
- Solvent: Linear alkanes (C6-C8).
- Light irradiation to promote radical formation.
- Bromination occurs at the methyl position adjacent to the thiophene ring.
This method has been applied to synthesize bromomethylated benzo[b]thiophenes and could be adapted to 2-[2-(bromomethyl)butyl]thiophene by starting from 2-(2-methylbutyl)thiophene.
Comparative Data Table of Preparation Methods
Summary Table: Recommended Preparation Route for 2-[2-(Bromomethyl)butyl]thiophene
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of 2-bromothiophene | Electrophilic bromination | Thiophene + HBr + H2O2, 30-40 °C, 1 h | High yield, pure intermediate |
| 2. Alkylation of 2-bromothiophene | Nucleophilic substitution | Alkyl halide (butyl bromide), base (Na alkoxide) in alcohol solvent | Forms 2-(butyl)thiophene |
| 3. Bromomethylation of butyl side chain | Radical bromination or hydrobromic acid bromination | Benzoyl peroxide + light or HBr aqueous, ≤60 °C | Introduces bromomethyl group |
| 4. Purification | Extraction, distillation, recrystallization | Standard organic purification techniques | Ensures product purity |
This detailed synthesis analysis, supported by patent literature and synthetic organic chemistry principles, provides a robust framework for preparing 2-[2-(bromomethyl)butyl]thiophene with high efficiency and purity suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)butyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted thiophene.
Scientific Research Applications
Scientific Research Applications
2-[2-(Bromomethyl)butyl]thiophene serves as a building block in synthesizing more complex heterocyclic compounds. It is also investigated as a bioactive molecule with potential antimicrobial and anticancer properties.
- Chemistry 2-[2-(Bromomethyl)butyl]thiophene is used as a building block in the synthesis of complex heterocyclic compounds.
- Biology This compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Medicine Explored for potential use in drug development, especially in the design of kinase inhibitors and other therapeutic agents.
- Industry It is utilized in developing organic semiconductors, corrosion inhibitors, and other advanced materials.
Related Compounds and Applications
Other thiophene derivatives also have significant applications:
- Thiophene-2-carboxamide derivatives These are investigated for their synthesis, DFT (Density Functional Theory), antioxidant, and antibacterial activity . Some are marketed drugs; for example, OSI-390 is used as an anticancer drug, and Rivaroxaban is used as an antithrombotic agent .
- 3-Aminobenzo[b]thiophenes These can be synthesized using microwave-assisted methods and are generally high-yielding .
- 2-Amino thiophenes These are versatile materials with applications in various scientific disciplines, including serving as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. They are also used in dyes, conductivity-based sensors, and bio-diagnostics .
- Terthiophenes These compounds and their derivatives have a variety of synthetic methods and chemical applications .
- 5-Bromothiophene-2-carboxylates A new class of thiophene-based molecules has been synthesized and shown to have effective in vitro antibacterial activity .
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)butyl]thiophene depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 2-[2-(Bromomethyl)butyl]thiophene and related compounds:
*Estimated based on structural analogs.
Key Observations:
- Electronic Properties : Aromatic substituents (e.g., in 2-(4-Bromophenyl)-5-phenylthiophene) introduce extended conjugation, which may alter redox behavior or optical properties compared to aliphatic-substituted derivatives .
Biological Activity
2-[2-(Bromomethyl)butyl]thiophene is a synthetic organic compound characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The compound features a bromomethyl group attached to a butyl chain, making it a versatile building block in organic synthesis. Its unique structure contributes to its biological activity, particularly in antimicrobial applications.
The molecular formula of 2-[2-(Bromomethyl)butyl]thiophene is C₉H₁₁BrS. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in various chemical transformations. The thiophene moiety imparts significant electronic properties, making the compound suitable for diverse applications in medicinal chemistry and materials science.
Biological Activity
Research indicates that thiophene derivatives, including 2-[2-(Bromomethyl)butyl]thiophene, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with thiophene rings possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) for certain thiophene derivatives has been reported as low as 50 µg/ml against E. coli and S. aureus .
- Anti-inflammatory Effects : Thiophene derivatives are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Analgesic Properties : Some studies suggest that these compounds may exhibit analgesic effects, contributing to pain relief .
The exact mechanisms through which 2-[2-(Bromomethyl)butyl]thiophene exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific metabolic enzymes, inhibiting their function and leading to bacterial cell death . Further research is necessary to elucidate these mechanisms fully.
Comparative Analysis with Related Compounds
The biological activity of 2-[2-(Bromomethyl)butyl]thiophene can be compared with other thiophene derivatives. Below is a table summarizing some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromothiophene | Bromine atom on the thiophene ring | Used extensively in cross-coupling reactions |
| 5-Bromo-2-thiophenecarboxylic Acid | Carboxylic acid group enhances solubility | Exhibits different biological activities due to acidity |
| 3-Methylthiophene | Methyl substitution on the thiophene ring | Often studied for its electronic properties |
| 3-Bromothiophene | Bromine substitution at the third position | Useful in creating functionalized thiophenes |
Case Studies
- Antibacterial Screening : A study screened various thiophene derivatives for antibacterial activity using the broth dilution method. The results indicated that certain derivatives exhibited superior activity against Bacillus subtilis and E. coli, suggesting potential for antibiotic development .
- Anti-inflammatory Research : Another investigation focused on synthesizing new thiophene derivatives with potential anti-inflammatory effects. These compounds were tested in vitro and demonstrated significant inhibition of pro-inflammatory cytokines .
- Analgesic Activity : A recent study evaluated the analgesic properties of thiophene derivatives in animal models, showing promising results in pain reduction comparable to standard analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
